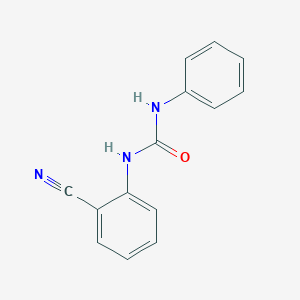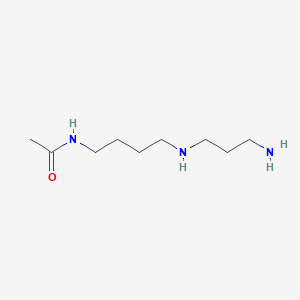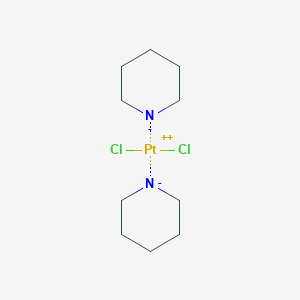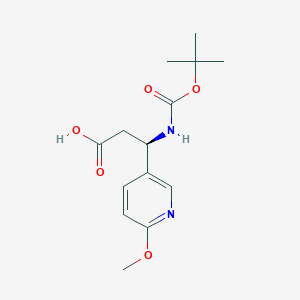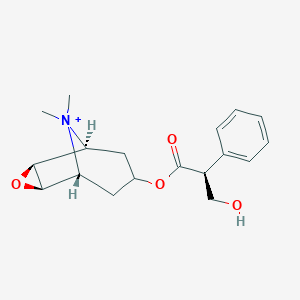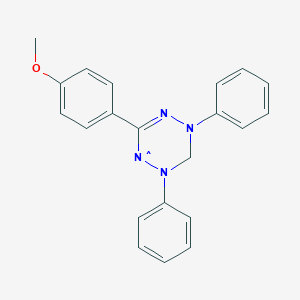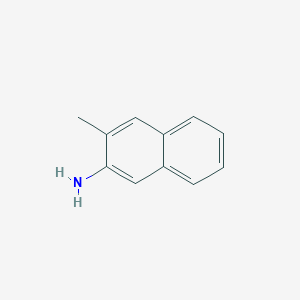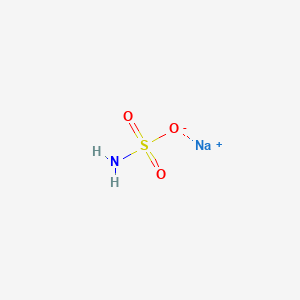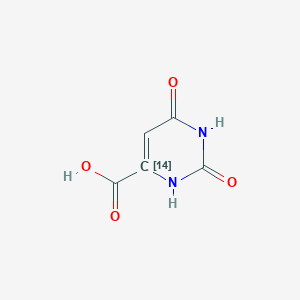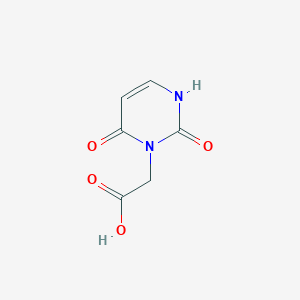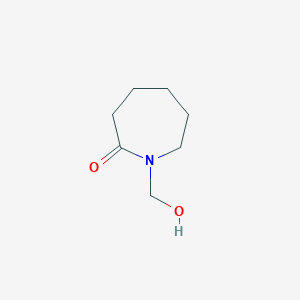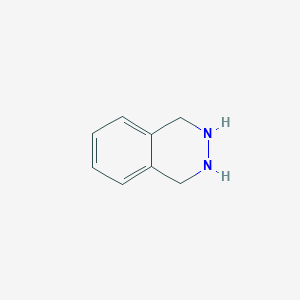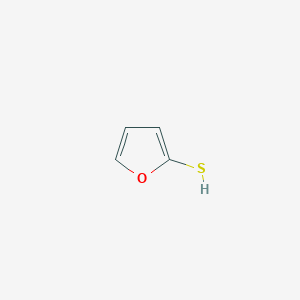
Strontium dipalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium dipalmitate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a combination of strontium, a chemical element, and dipalmitate, a fatty acid.
Mecanismo De Acción
The mechanism of action of strontium dipalmitate is not yet fully understood. However, studies have suggested that it may work by enhancing osteoblast activity, which promotes bone growth and repair. It may also inhibit the activity of osteoclasts, which are responsible for bone resorption. In addition, it has been shown to have anti-inflammatory and anti-cancer properties, although the exact mechanisms underlying these effects are still being investigated.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that strontium dipalmitate can promote bone growth and repair, increase bone mineral density, and reduce the risk of fractures. It has also been shown to have anti-inflammatory and anti-cancer properties. However, the exact biochemical and physiological effects of strontium dipalmitate are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using strontium dipalmitate in lab experiments is its ability to promote bone growth and repair. This makes it a valuable tool for studying bone-related diseases and disorders. In addition, its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs and therapies.
However, there are also some limitations to using strontium dipalmitate in lab experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments. In addition, its effects may vary depending on the concentration and purity of the compound used, which can make it challenging to replicate experimental results.
Direcciones Futuras
There are several future directions for research on strontium dipalmitate. One area of interest is the development of new drugs and therapies based on its anti-inflammatory and anti-cancer properties. Another area of interest is the use of strontium dipalmitate in the synthesis of nanoparticles for various applications. Finally, there is also a need for further research to better understand the mechanism of action of strontium dipalmitate, which could lead to new insights into its potential applications.
Métodos De Síntesis
Strontium dipalmitate can be synthesized by the reaction of strontium hydroxide with palmitic acid. The reaction results in the formation of strontium dipalmitate and water. The process can be carried out under controlled conditions, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Strontium dipalmitate has been extensively studied for its potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, it has been investigated for its ability to promote bone growth and repair, as well as its potential as an anti-inflammatory and anti-cancer agent. In materials science, it has been studied for its use in the synthesis of nanoparticles and as a coating material for various surfaces. In environmental science, it has been explored for its potential as a remediation agent for contaminated soils and waters.
Propiedades
Número CAS |
14796-95-3 |
|---|---|
Nombre del producto |
Strontium dipalmitate |
Fórmula molecular |
C32H62O4Sr |
Peso molecular |
598.5 g/mol |
Nombre IUPAC |
strontium;hexadecanoate |
InChI |
InChI=1S/2C16H32O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
Clave InChI |
FFWPRAMVYXHCAT-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



